(2-ethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Description
(2-ethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C20H22N2O2S and its molecular weight is 354.47. The purity is usually 95%.
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Scientific Research Applications
Microwave-Assisted Fries Rearrangement
A study by Moreno-Fuquen et al. (2019) explored the catalyst- and solvent-free synthesis of heterocyclic amides through microwave-assisted Fries rearrangement. This technique can be valuable in the efficient synthesis of complex molecules, including those similar to the (2-Ethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone structure.
Imaging Agents in Parkinson's Disease
Wang et al. (2017) described the synthesis of a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017). This illustrates the application of similar compounds in neurological research and diagnostics.
Isomorphous Structure Analysis
Research by Swamy et al. (2013) on isomorphous structures related to the compound shows their relevance in understanding the chlorine-methyl exchange rule (Swamy, Müller, Srinivasan, Perumal, & Krishnakumar, 2013). This has implications for molecular design and drug development.
Antimicrobial Activity
Chaudhari (2012) synthesized derivatives of a structurally similar compound and evaluated their antimicrobial activity (Chaudhari, 2012). This indicates potential applications in developing new antimicrobial agents.
Crystal and Molecular Structure Analysis
Lakshminarayana et al. (2009) performed a detailed study on the crystal and molecular structure of a similar compound, providing insights into its molecular interactions and stability (Lakshminarayana, Prasad, Venu, Manuprasad, Sridhar, & Shashikanth, 2009).
Properties
IUPAC Name |
(2-ethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-3-24-18-7-5-4-6-17(18)19(23)22-13-12-21-20(22)25-14-16-10-8-15(2)9-11-16/h4-11H,3,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCPCMPDFFWSCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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